N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups can be carried out through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Materials Science: This compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
- N-(2,4-dimethylphenyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine
- N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both 2,4-dimethylphenyl and 4-methoxyphenyl groups, which may impart distinct electronic and steric properties
Properties
Molecular Formula |
C21H20N4O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C21H20N4O/c1-14-5-10-18(15(2)13-14)23-20-19(16-6-8-17(26-3)9-7-16)24-21-22-11-4-12-25(20)21/h4-13,23H,1-3H3 |
InChI Key |
UOFBTKYOBUUZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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